molecular formula C11H13BrO2 B8676939 2-(3-Bromo-4-methoxyphenyl)-2-methylpropanal

2-(3-Bromo-4-methoxyphenyl)-2-methylpropanal

Cat. No. B8676939
M. Wt: 257.12 g/mol
InChI Key: RRWBYHZNCVGZLB-UHFFFAOYSA-N
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Patent
US07642367B2

Procedure details

A solution of 2-(3-bromo-4-methoxy-phenyl)-2-methyl-propionitrile (12.71 g, 0.050 mol) in dry THF (100 mL) was cooled to −10° C. under argon. DIBALH (1M in THF, 100 mL, 0.10 mol) was added keeping the temperature below 0° C. The mixture was stirred for 30 min/0° C. and then 2 h/25° C. The clear solution was carefully poured into icecold hydrochloric acid (2M, 100 mL). The THF was removed under reduced pressure to give clear oil. The oil was destilled (b.p. 114-130° C./4.3×10−3 mbar) Yield: 7.40 g (58%). GCMS: >99%
Quantity
12.71 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:10]([CH3:14])([CH3:13])[C:11]#N)[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].CC(C[AlH]CC(C)C)C.Cl.C1C[O:28]CC1>>[Br:1][C:2]1[CH:3]=[C:4]([C:10]([CH3:14])([CH3:13])[CH:11]=[O:28])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9]

Inputs

Step One
Name
Quantity
12.71 g
Type
reactant
Smiles
BrC=1C=C(C=CC1OC)C(C#N)(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min/0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 0° C
CUSTOM
Type
CUSTOM
Details
2 h/25° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The THF was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give clear oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC=1C=C(C=CC1OC)C(C=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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